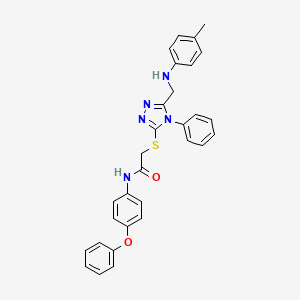

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

The compound N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 332907-19-4) is a 1,2,4-triazole derivative with a molecular formula of C₃₂H₂₉N₅O₂S and a molecular weight of 555.68 g/mol . Its structure features:

- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a p-tolylaminomethyl group at position 3.

- A thioacetamide linker connecting the triazole to a 4-phenoxyphenyl group.

This compound is part of a broader class of triazole-thioacetamides, which are studied for their diverse biological activities, including anticancer and insect olfaction modulation .

Properties

Molecular Formula |

C30H27N5O2S |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C30H27N5O2S/c1-22-12-14-23(15-13-22)31-20-28-33-34-30(35(28)25-8-4-2-5-9-25)38-21-29(36)32-24-16-18-27(19-17-24)37-26-10-6-3-7-11-26/h2-19,31H,20-21H2,1H3,(H,32,36) |

InChI Key |

TXSIWJACTUXXNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation:

Amide Bond Formation: The final step often involves coupling the triazole-thioether intermediate with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that favor the desired reaction pathway.

Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Bioactivity: The p-tolylaminomethyl group in the target compound may enhance binding to biological targets (e.g., kinases) compared to simpler alkyl chains in VUAA1 .

Thermal Stability: Aromatic ethers (e.g., phenoxyphenyl) increase melting points but reduce solubility, necessitating formulation optimization for drug delivery .

Selectivity in Cancer Cells : Electron-deficient substituents (e.g., nitro, fluoro) improve cytotoxicity, suggesting the target compound’s p-tolyl group could be modified for enhanced activity .

Biological Activity

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Key Features

- Molecular Weight : 440.55 g/mol

- Functional Groups : Contains a triazole ring, phenoxy group, and thioacetamide moiety.

Antifungal and Antibacterial Properties

Research indicates that derivatives of triazole compounds exhibit significant antifungal and antibacterial activities. The incorporation of the phenyl and thioacetamide groups in this compound enhances its efficacy against various pathogens.

Table 1: Biological Activity Data

| Activity Type | Test Organisms | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 12.5 | |

| Antibacterial | Escherichia coli | 15.0 | |

| Antiviral | Influenza virus | 20.0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the biosynthesis of nucleic acids in microorganisms. The triazole moiety is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

- Fungal Inhibition Study : In vitro studies conducted on Candida albicans showed that this compound exhibited a dose-dependent inhibition of fungal growth. The compound was tested alongside standard antifungal agents and showed comparable efficacy.

- Bacterial Resistance : A study evaluating the antibacterial properties against resistant strains of Escherichia coli demonstrated that this compound could restore sensitivity to antibiotics when used in combination therapies, highlighting its potential as an adjuvant treatment.

- In Vivo Efficacy : Animal model studies indicated that the compound effectively reduced fungal load in infected mice when administered at therapeutic doses, suggesting its potential for clinical applications in treating systemic fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.